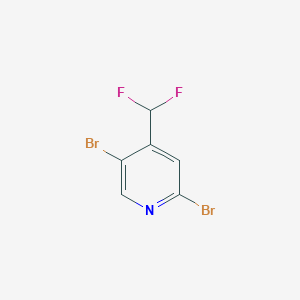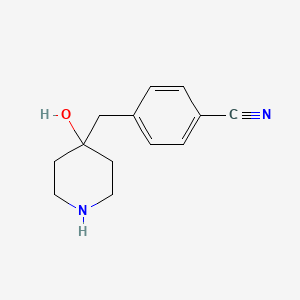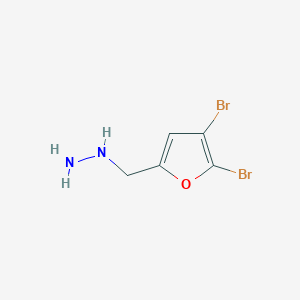
((4,5-Dibromofuran-2-yl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4,5-Dibromofuran-2-yl)methyl)hydrazine is an organic compound with the molecular formula C5H6Br2N2O It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4,5-Dibromofuran-2-yl)methyl)hydrazine typically involves the bromination of furan followed by the introduction of the hydrazine moiety. One common method includes the bromination of furan to yield 4,5-dibromofuran, which is then reacted with hydrazine hydrate under controlled conditions to produce the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ((4,5-Dibromofuran-2-yl)methyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-furan oxides, while reduction could produce furan derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
Chemistry: ((4,5-Dibromofuran-2-yl)methyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used to study the effects of brominated furan derivatives on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of ((4,5-Dibromofuran-2-yl)methyl)hydrazine involves its interaction with molecular targets in biological systems. The bromine atoms and hydrazine moiety can participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
((4,5-Dichlorofuran-2-yl)methyl)hydrazine: Similar structure but with chlorine atoms instead of bromine.
((4,5-Difluorofuran-2-yl)methyl)hydrazine: Contains fluorine atoms instead of bromine.
((4,5-Diiodofuran-2-yl)methyl)hydrazine: Contains iodine atoms instead of bromine.
Uniqueness: ((4,5-Dibromofuran-2-yl)methyl)hydrazine is unique due to the presence of bromine atoms, which confer distinct chemical and physical properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can influence the compound’s reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H6Br2N2O |
|---|---|
Molecular Weight |
269.92 g/mol |
IUPAC Name |
(4,5-dibromofuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C5H6Br2N2O/c6-4-1-3(2-9-8)10-5(4)7/h1,9H,2,8H2 |
InChI Key |
UYAMXOBXGQAWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


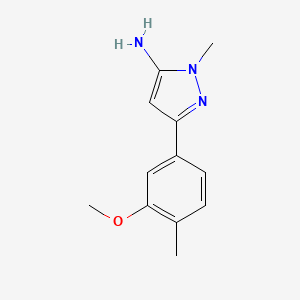
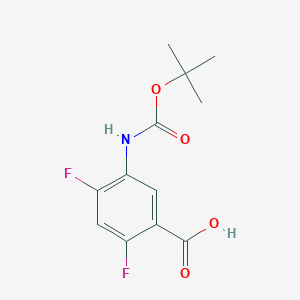
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
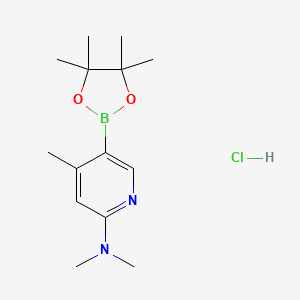
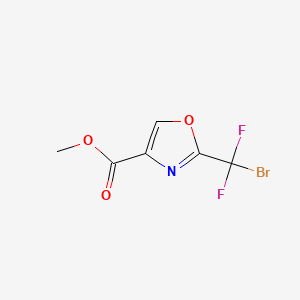

![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)

![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)

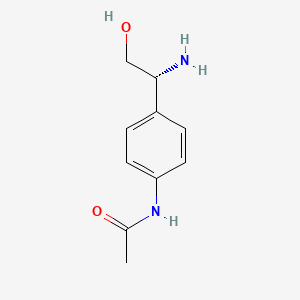
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)
